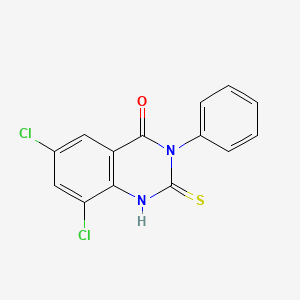
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with chlorines at positions 6 and 8, a phenyl group at position 3, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 2-aminobenzoyl chloride with benzaldehyde under controlled acidic or basic conditions to form the corresponding 3-phenylquinazolinone. Subsequent chlorination with agents like thionyl chloride or phosphorus pentachloride introduces chlorine atoms at positions 6 and 8. Finally, thionation using Lawesson's reagent or phosphorus pentasulfide converts the carbonyl group into a thioxo group, yielding 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
Industrial Production Methods
Industrially, this compound might be synthesized using a similar multistep process but with optimization for large-scale production. This involves automated reactors for precise control over temperature, reaction time, and reagent addition, ensuring consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: : The quinazolinone moiety can undergo reduction to dihydroquinazolinone derivatives using hydrogenation catalysts.
Substitution: : The chlorine atoms can participate in nucleophilic substitution reactions, where strong nucleophiles like amines or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogen gas, palladium or platinum catalysts
Substitution: : Sodium methoxide, anhydrous conditions
Major Products Formed from These Reactions
Oxidation: : 6,8-Dichloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone sulfone
Reduction: : 6,8-Dichloro-3-phenyl-2,3,4,5-tetrahydroquinazolinone
Substitution: : 6,8-Diamino-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Applications De Recherche Scientifique
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has found applications in:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Its derivatives exhibit antimicrobial and antiproliferative activities, making them candidates for drug development.
Industry: : Used as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The compound can exert its effects through various mechanisms, depending on its context of use:
Enzyme Inhibition: : It may act as an inhibitor of enzymes like kinases by binding to the active site, preventing substrate binding and subsequent catalytic activity.
DNA Interaction: : Some derivatives intercalate into DNA, disrupting transcription and replication processes.
Receptor Binding: : It may modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-3-phenylquinazolinone
3-Phenyl-2-thioxoquinazolinone
6,8-Dichloroquinazolinone
Uniqueness
What sets 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone apart is its unique combination of functional groups—chlorine atoms, a phenyl group, and a thioxo moiety—affording it distinctive chemical reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with tailored properties.
Hope you find this breakdown helpful! Let me know if there's anything else you'd like to explore.
Propriétés
IUPAC Name |
6,8-dichloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKTVJFEXAYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)
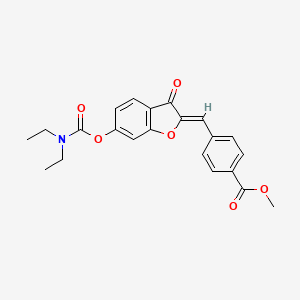
![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2975771.png)
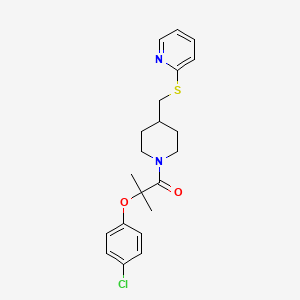
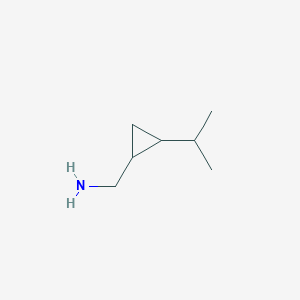
![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/new.no-structure.jpg)
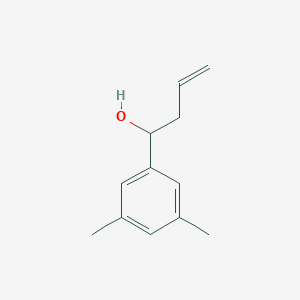
![2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2975780.png)
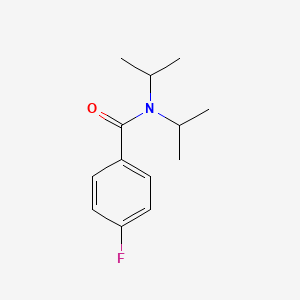
![N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![(NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM](/img/structure/B2975786.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
